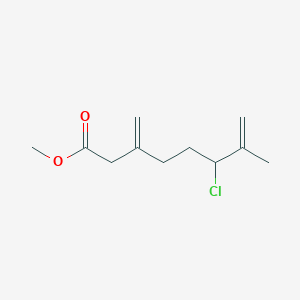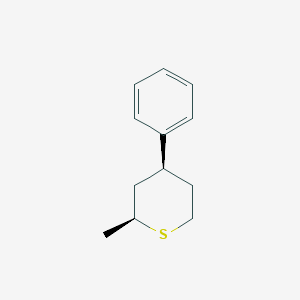
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxy-oxopropyl group attached to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the methoxy-oxopropyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfides or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides, while reduction may yield thiols.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating conditions such as oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent used in medicine.
L-Cysteine: The parent amino acid, involved in protein synthesis and various metabolic processes.
Methionine: Another sulfur-containing amino acid with similar properties.
Uniqueness
L-Cysteine, N-acetyl-S-(3-methoxy-3-oxopropyl)- is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of acetyl and methoxy-oxopropyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial contexts.
Propriétés
Numéro CAS |
77549-12-3 |
|---|---|
Formule moléculaire |
C9H15NO5S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-methoxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-6(11)10-7(9(13)14)5-16-4-3-8(12)15-2/h7H,3-5H2,1-2H3,(H,10,11)(H,13,14)/t7-/m0/s1 |
Clé InChI |
GZTSCZSNTKEYFI-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCCC(=O)OC)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCCC(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


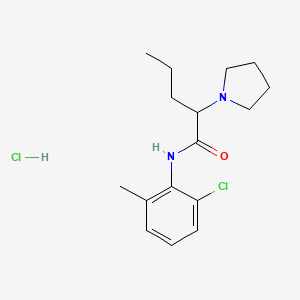
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
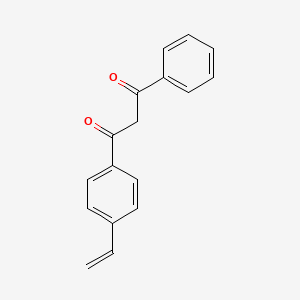
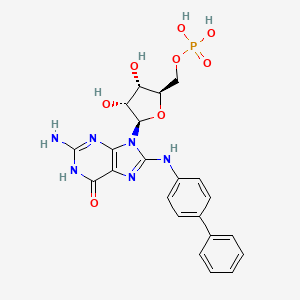
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
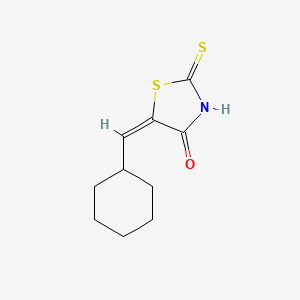
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)

